1-Acetyl-2-bromopyrrole
Overview
Description
1-Acetyl-2-bromopyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is distinguished by the presence of an acetyl group at the first position and a bromine atom at the second position of the pyrrole ring. This structural configuration imparts unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2-bromopyrrole can be synthesized through several methods. One common approach involves the bromination of 1-acetylpyrrole. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2-bromopyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the acetyl group can yield 2-bromopyrrole or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted pyrroles.
- Oxidation reactions produce oxidized pyrrole derivatives.
- Reduction reactions result in reduced pyrrole compounds.
Scientific Research Applications
1-Acetyl-2-bromopyrrole finds applications in multiple scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique reactivity.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism of action of 1-acetyl-2-bromopyrrole involves its interaction with various molecular targets, depending on the specific reaction or application. For instance, in substitution reactions, the bromine atom acts as a leaving group, facilitating the nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
1-Acetylpyrrole: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromopyrrole: Lacks the acetyl group, affecting its chemical behavior and uses.
1-Acetyl-2-chloropyrrole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
Uniqueness: 1-Acetyl-2-bromopyrrole is unique due to the combined presence of the acetyl and bromine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-(2-bromopyrrol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5(9)8-4-2-3-6(8)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWMDFUSSNRLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233429 | |
Record name | N-Acetyl-2-bromopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84455-06-1 | |
Record name | N-Acetyl-2-bromopyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084455061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-2-bromopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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